N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide
Description
Structural Elucidation
Heterocyclic Core Architecture Analysis
Benzodioxin Ring System Conformational Studies
The 2,3-dihydro-1,4-benzodioxin scaffold consists of a bicyclic system with a six-membered ring containing two adjacent oxygen atoms (positions 1 and 4) and a saturated dihydro ring (positions 2 and 3). Conformational rigidity is induced by the oxygen atoms’ electron-withdrawing effects, which restrict free rotation of the ring system.
Key Observations:
- Chair-like conformation: The saturated ring adopts a chair-like geometry due to minimized steric strain, with the oxygen atoms positioned axially to maintain optimal lone-pair orbital alignment.
- Electronic effects: The oxygen atoms’ electronegativity polarizes the C–O bonds, stabilizing the ring’s planar aromatic portion and influencing substituent orientation.
Table 1: Benzodioxin Conformational Stability Factors
| Factor | Contribution to Stability | Evidence from Literature |
|---|---|---|
| Oxygen atoms' position | Restricts rotation | |
| Ring strain | Favors chair-like conformation |
Pyrazole-Pyridazinone Hybridization Patterns
The pyrazole (3,5-dimethyl-1H-pyrazol-1-yl) and pyridazinone (1,6-dihydropyridazin-6-one) moieties are connected via a C–N bond, forming a hybrid system. This arrangement enables π-conjugation between the pyrazole’s aromatic ring and the pyridazinone’s keto group, modulating electronic properties.
Key Features:
- Pyrazole substituents: The 3,5-dimethyl groups enhance steric bulk and electron density, potentially influencing ligand-binding capabilities.
- Pyridazinone reactivity: The 6-oxo group participates in hydrogen bonding and resonance stabilization, critical for intermolecular interactions.
Synthetic Pathways:
Substituent Configuration Mapping
Propanamide Linker Spatial Orientation
The propanamide bridge (–CH₂–CH₂–CO–NH–) connects the benzodioxin nitrogen to the pyridazinone’s C3 position. Its spatial orientation is influenced by:
- Amide resonance: Delocalization of the lone pair from the nitrogen into the carbonyl group restricts rotational freedom around the C–N bond.
- Steric interactions: The benzodioxin’s bulky substituents (e.g., methyl groups on pyrazole) may induce a trans configuration for minimal steric clash.
Table 2: Propanamide Linker Properties
| Property | Impact on Conformation |
|---|---|
| Amide resonance | Reduces rotational flexibility |
| Steric interactions | Favors trans orientation |
Methyl Group Steric and Electronic Effects
The 3,5-dimethylpyrazole group imposes significant steric and electronic effects:
Steric Effects:
- Crowding: The methyl groups occupy adjacent positions on the pyrazole ring, creating a shielded environment that restricts approach of other substituents.
- Conformational bias: The methyl groups may force the pyrazole ring into a specific orientation relative to the pyridazinone.
Electronic Effects:
- Electron donation: The methyl groups donate electron density via hyperconjugation, increasing the pyrazole’s basicity and π-electron density.
- Resonance stabilization: Enhanced aromaticity in the pyrazole ring due to methyl-induced electron delocalization.
Table 3: Methyl Group Influences
| Effect | Mechanism | Impact on Structure |
|---|---|---|
| Steric hindrance | Spatial blocking | Restricted rotation |
| Electron donation | Hyperconjugation | Increased basicity |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-10-13(2)24(22-12)18-6-7-19(26)25(23-18)14(3)20(27)21-15-4-5-16-17(11-15)29-9-8-28-16/h4-7,10-11,14H,8-9H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZUONEWYUWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrazolyl and dihydropyridazinyl groups. Key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrazolyl-Dihydropyridazinyl Moiety: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization and functional group modifications.
Coupling Reactions: The final step involves coupling the benzodioxin ring with the pyrazolyl-dihydropyridazinyl moiety using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Hydrogen Bonding and Crystallinity
The target compound’s pyridazinone and pyrazole groups enable robust hydrogen-bonding networks, as observed in similar heterocyclic systems. For instance, pyridazinone derivatives often exhibit strong intermolecular interactions via N–H···O and C=O···H bonds, enhancing crystallinity . In contrast, the dimethylaminophenyl group in the analog from introduces tertiary amine functionality, which may reduce hydrogen-bonding capacity but improve solubility in acidic environments. The nitro and cyano groups in contribute to electron-deficient aromatic systems, favoring π-π stacking over hydrogen bonding.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxin moiety
- A pyrazole ring
- A dihydropyridazine fragment
This unique combination of structural elements may contribute to its diverse biological activities.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. The following properties are noteworthy:
- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, benzimidazole derivatives have demonstrated significant antibacterial activity, suggesting that the pyrazole and benzodioxin components may enhance this effect .
- Anti-inflammatory Effects : Compounds containing benzodioxin structures have been investigated for their anti-inflammatory properties. Studies indicate that they may inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways .
- Anticancer Potential : The presence of heterocyclic rings in the structure is often associated with anticancer activity. Research on related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to specific functional groups can significantly influence its efficacy:
| Structural Feature | Modification Impact |
|---|---|
| Benzodioxin moiety | Enhances bioavailability and stability |
| Pyrazole ring | Increases antimicrobial potency |
| Dihydropyridazine | Contributes to anticancer activity |
Research suggests that fine-tuning these elements can lead to compounds with improved therapeutic profiles.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of compounds similar to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains .
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of related benzodioxin derivatives were assessed. The findings revealed that these compounds reduced edema in animal models significantly, suggesting potential applications in treating inflammatory diseases .
Study 3: Anticancer Activity
A recent study focused on the anticancer properties of similar heterocyclic compounds. Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity against breast cancer cell lines .
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction progress be monitored effectively?
Answer:
The synthesis of structurally similar benzodioxin derivatives often involves multi-step organic reactions. A common approach includes coupling reactions between functionalized benzodioxin precursors and pyridazine/pyrazole intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, with progress monitored using thin-layer chromatography (TLC) to track intermediate formation. Final characterization typically employs infrared (IR) spectroscopy (to confirm carbonyl or amide bonds) and proton nuclear magnetic resonance (¹H NMR) to verify regioselectivity and purity . For complex intermediates, high-resolution mass spectrometry (HRMS) may supplement structural validation.
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To resolve aromatic protons (benzodioxin ring), pyridazine/pyrazole substituents, and stereochemical environments.
- IR Spectroscopy : To identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural data, though crystallization may require tailored solvent systems (e.g., DMF/ether mixtures) .
Advanced: How can Design of Experiments (DoE) optimize synthesis parameters for this compound?
Answer:
DoE is critical for maximizing yield and minimizing side reactions. For example, a central composite design can optimize variables like temperature, catalyst loading, and solvent polarity. In flow-chemistry syntheses of related compounds, factors such as residence time and reagent stoichiometry were modeled statistically to achieve >90% yield . For this compound, a response surface methodology (RSM) could identify interactions between reaction temperature (e.g., 60–100°C) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃), with HPLC tracking impurity formation .
Advanced: What computational strategies predict this compound’s bioactivity or photophysical properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer interactions, particularly for the pyridazine and benzodioxin moieties.
- Molecular Dynamics (MD) Simulations : Model binding affinities to target enzymes (e.g., kinase or protease receptors) using docking software (AutoDock Vina, Schrödinger).
- QSAR Models : Correlate substituent effects (e.g., 3,5-dimethylpyrazole) with bioactivity data from analogous compounds .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Selectivity Profiling : Use kinase/phosphatase panels to identify non-specific binding.
- Metabolic Stability Assays : Assess liver microsome degradation to rule out false negatives due to rapid metabolism.
Cross-validation with structurally related compounds (e.g., pyrimidine-containing analogs) can clarify structure-activity relationships (SAR) .
Advanced: What strategies improve yields in benzodioxin-pyridazine hybrid syntheses?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for temperature-sensitive steps.
- Catalytic Systems : Use Pd/Cu catalysts for C-N coupling steps, with Cs₂CO₃ as a base to enhance nucleophilicity .
- Purification Techniques : Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate regioisomers.
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications : Replace the pyrazole methyl groups with halogens or electron-withdrawing groups to alter electronic properties.
- Linker Variation : Substitute the propanamide linker with sulfonamide or urea groups to modulate solubility.
- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) followed by in vivo pharmacokinetic studies in model organisms. Computational pre-screening (e.g., ADMET predictions) can prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
